molecular formula C22H30N6OS B565909 (2S,4R)-替内格列汀 CAS No. 1404559-15-4

(2S,4R)-替内格列汀

货号: B565909
CAS 编号: 1404559-15-4
分子量: 426.583
InChI 键: WGRQANOPCQRCME-UXHICEINSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S,4R)-Teneligliptin, also known as NVP-TNLT, is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor developed by Novo Nordisk. It is used as an oral anti-diabetic drug to treat type 2 diabetes mellitus (T2DM). DPP-4 inhibitors work by inhibiting the enzyme DPP-4, which breaks down the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking the activity of DPP-4, (2S,4R)-teneligliptin increases the levels of GLP-1 and GIP, which in turn stimulate the release of insulin from the pancreas and reduce glucagon secretion. This helps to lower blood glucose levels and improve glycemic control.

科学研究应用

替内格列汀简介

替内格列汀是一种有效的二肽基肽酶-4 (DPP-4) 抑制剂,因其在治疗 2 型糖尿病 (T2DM) 中的治疗潜力而被广泛研究。它表现出一种独特的结构,特征是五个连续的环,产生强大且持久的效应。替内格列汀增强了肠促胰岛素效应,该效应以葡萄糖依赖性方式增加胰岛素分泌并降低循环中的胰高血糖素水平,以及对血糖控制和对心血管和肾脏健康潜在影响的其他有益影响。

替内格列汀在血糖控制中的作用

替内格列汀作为单一疗法和与其他抗糖尿病药物联合用药在血糖控制中的疗效已得到广泛评估。研究强调了其显着降低 HbA1c 水平的能力,展示了在短期 (12 周) 和长期 (52 周) 期间血糖控制的持续改善。值得注意的是,替内格列汀的作用以其耐受性好和与其他 DPP-4 抑制剂相当的安全性为特征,低血糖风险和体重中立性是其显着的优势 (Sharma 等,2016; Danao 等,2017)。

心肾安全性概况

替内格列汀的心肾安全性概况一直是研究的重点,因为 T2DM 患者中患有心血管疾病和慢性肾脏病 (CKD) 的情况很普遍。研究表明,替内格列汀在临床相关剂量下不会引起 QT 间期延长,可能会改善左心室功能,并支持 T2DM 患者的心血管安全性。它通过肾脏和肝脏途径的双重排泄途径,允许在不同程度肾功能不全的患者中安全给药,而无需调整剂量,这标志着在管理患有 CKD(包括终末期肾病)的 T2DM 患者方面具有显着的治疗优势 (Patel 等,2016; Abubaker 等,2017)。

隔日治疗的潜力

新兴的研究表明替内格列汀在 T2DM 管理中进行隔日治疗的潜力,表明其在老年受试者中的疗效和安全性以及理想的药代动力学特征。这种新颖的方法可能会提高治疗满意度,改善患者依从性并降低治疗成本,尽管需要进一步大规模的临床调查来证实这些发现 (Singh 等,2022)。

DPP-4 抑制剂的分析方法

在药物形式和生物基质中测定 DPP-4 抑制剂(包括替内格列汀)对于临床监测和药代动力学研究至关重要。已经开发出各种分光光度法和色谱法,强调了在替内格列汀和其他 DPP-4 抑制剂的治疗使用和研究中准确可靠的分析技术的重要性 (Deshpande & Butle,2018)。

生化分析

Biochemical Properties

(2S,4R)-Teneligliptin plays a crucial role in biochemical reactions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By maintaining higher levels of these hormones, (2S,4R)-Teneligliptin enhances insulin secretion and reduces glucagon release, leading to improved glycemic control .

Cellular Effects

(2S,4R)-Teneligliptin affects various types of cells and cellular processes. In pancreatic beta cells, it enhances insulin secretion in response to glucose. In alpha cells, it reduces glucagon secretion. Additionally, (2S,4R)-Teneligliptin influences cell signaling pathways by increasing the levels of cyclic AMP (cAMP) through the activation of GLP-1 receptors. This activation leads to improved insulin sensitivity and glucose uptake in peripheral tissues .

Molecular Mechanism

The molecular mechanism of (2S,4R)-Teneligliptin involves the inhibition of DPP-4, an enzyme responsible for the degradation of incretin hormones. By binding to the active site of DPP-4, (2S,4R)-Teneligliptin prevents the breakdown of GLP-1 and GIP, thereby prolonging their action. This results in increased insulin secretion, decreased glucagon release, and improved glycemic control .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2S,4R)-Teneligliptin have been observed to change over time. The compound is stable under physiological conditions and maintains its inhibitory activity against DPP-4 for extended periods. Long-term studies have shown that (2S,4R)-Teneligliptin continues to enhance insulin secretion and improve glycemic control without significant degradation or loss of efficacy .

Dosage Effects in Animal Models

In animal models, the effects of (2S,4R)-Teneligliptin vary with different dosages. At lower doses, the compound effectively inhibits DPP-4 and improves glycemic control without adverse effects. At higher doses, some toxic effects such as hypoglycemia and gastrointestinal disturbances have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

(2S,4R)-Teneligliptin is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. The metabolites are then excreted through the kidneys. The compound’s interaction with these enzymes and its effects on metabolic flux and metabolite levels are crucial for its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, (2S,4R)-Teneligliptin is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation in target tissues, such as the pancreas and liver, are essential for its therapeutic effects .

Subcellular Localization

The subcellular localization of (2S,4R)-Teneligliptin is primarily in the cytoplasm and cell membrane. It does not require specific targeting signals or post-translational modifications for its activity. The compound’s presence in these compartments allows it to effectively inhibit DPP-4 and exert its therapeutic effects .

属性

IUPAC Name

[(2S,4R)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRQANOPCQRCME-UXHICEINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)N2CCN(CC2)[C@@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。